Home > Products > Screening Compounds P62654 > 8-Bromoxanthosine
8-Bromoxanthosine - 3001-46-5

8-Bromoxanthosine

Catalog Number: EVT-13217585
CAS Number: 3001-46-5
Molecular Formula: C10H11BrN4O6
Molecular Weight: 363.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

8-Bromoxanthosine can be synthesized from xanthosine through bromination reactions. Xanthosine itself is derived from xanthine, which can be obtained from the hydrolysis of nucleic acids or synthesized chemically. The specific synthesis routes for 8-bromoxanthosine often involve the use of brominating agents in controlled conditions to ensure selective substitution at the eighth position.

Classification

In terms of classification, 8-Bromoxanthosine falls under the category of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides but contain modifications that can influence their biological activity. Nucleoside analogs are widely studied for their potential as antiviral and anticancer agents.

Synthesis Analysis

Methods

The synthesis of 8-Bromoxanthosine typically involves the bromination of xanthosine using brominating agents such as phosphorus tribromide or N-bromosuccinimide. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and selectivity.

Technical Details

  1. Bromination Reaction: A common method involves dissolving xanthosine in a suitable solvent (e.g., dichloromethane) and adding the brominating agent dropwise while maintaining an inert atmosphere.
  2. Reaction Monitoring: Thin-layer chromatography (TLC) is often employed to monitor the progress of the reaction and determine when complete conversion to 8-bromoxanthosine has occurred.
  3. Purification: After completion, the product is purified using column chromatography or recrystallization techniques to isolate pure 8-bromoxanthosine.
Molecular Structure Analysis

Structure

The molecular formula of 8-Bromoxanthosine is C10_{10}H11_{11}BrN5_{5}O4_{4}. Its structure features a ribose sugar linked to a brominated xanthine base, with the bromine substituent located at the 8-position.

Data

  • Molecular Weight: Approximately 300.12 g/mol
  • Melting Point: Specific melting points may vary based on purity but typically fall within a range that can be determined through differential scanning calorimetry (DSC).
Chemical Reactions Analysis

Reactions

8-Bromoxanthosine participates in various chemical reactions typical for nucleosides, including phosphorylation and glycosylation reactions. It can also undergo reduction reactions, particularly involving its halogen substituent.

Technical Details

  1. Reduction Reactions: Studies have shown that 8-bromoxanthosine can be reduced by hydrated electrons in aqueous solutions, leading to different products depending on reaction conditions .
  2. Proton-Coupled Electron Transfer: Research indicates that both sequential and concerted mechanisms may occur during these reduction processes, influencing the stability and reactivity of intermediates formed during reactions .
Mechanism of Action

Process

The mechanism of action for 8-Bromoxanthosine primarily revolves around its ability to mimic natural nucleotides within cellular processes. As a nucleoside analog, it can interfere with normal nucleotide metabolism and DNA/RNA synthesis.

Data

  • Inhibition Studies: Experimental data suggest that 8-bromoxanthosine may inhibit certain enzymes involved in nucleotide metabolism, potentially leading to therapeutic effects against certain diseases.
  • Cellular Uptake: The uptake mechanism into cells may involve transport proteins that recognize the structural similarity to natural nucleotides.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of bromine, which can be displaced in substitution reactions.
Applications

Scientific Uses

  1. Antiviral Research: Due to its structural similarity to natural nucleotides, 8-Bromoxanthosine is investigated for its potential antiviral properties.
  2. Cancer Therapy: It is being studied as a possible chemotherapeutic agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
  3. Biochemical Studies: Used as a tool compound in studies examining nucleotide metabolism and enzyme inhibition pathways.
Historical Evolution of 8-Bromoxanthosine in Medicinal Chemistry

Early Discoveries in Purine Derivative Synthesis

The foundation for 8-bromoxanthosine emerged from pioneering work on purine alkaloids and nucleosides. In the early 19th century, chemists isolated key purine bases like xanthine (1817) and theobromine (1841), establishing their structural frameworks through elemental analysis and degradation studies. By the 1950s, Fischer-Tropsch-type syntheses enabled systematic modification of purine scaffolds, with Traube’s condensation of 4,5-diaminopyrimidines with formic acid becoming a cornerstone for generating xanthosine precursors [6] [8]. These efforts revealed that:

  • Ring functionalization at C2, C6, and N9 positions dictated biological activity
  • Glycosidic bond formation at N9 was essential for nucleoside analog development
  • Halogen introduction required protecting group strategies to prevent side reactions

Table 1: Key Purine Derivatives in Early Medicinal Chemistry

CompoundDiscovery YearBiological Significance
Xanthine1817Prototype for methylxanthine stimulants
Theophylline1888Bronchodilator; PDE inhibitor
6-Mercaptopurine1952Antileukemic agent; purine antagonist
Xanthosine1930sRibosylated xanthine; metabolic precursor

The advent of protecting group chemistry in the 1960s–particularly silyl groups for ribose hydroxyls and acyl groups for purine amines–enabled site-specific halogenation. This allowed the first syntheses of 8-halogenated xanthosines, where bromination’s balanced reactivity (vs. highly reactive chlorine or stable iodine) proved ideal for creating stable analogs [6] [8].

Emergence of Halogenated Xanthosine Analogues in Drug Design

Halogenation at the purine C8 position emerged as a strategic modification to:

  • Block oxidative metabolism: Prevent xanthine oxidase-mediated degradation
  • Alter electronic properties: Increase dipole moment for enhanced receptor binding
  • Serve as synthetic handles: Enable cross-coupling reactions for complex derivatives

Initial studies on 8-bromoguanosine (1960s) demonstrated profound impacts on RNA structure and protein interactions due to the syn conformation enforced by the bulky bromine atom. This conformational "locking" inspired investigations into 8-bromoxanthosine’s potential as:

  • Kinase inhibitor scaffolds: Bromine’s electron-withdrawing effects modulate phosphate group transfer
  • Allosteric modulators: Distortion of the purine plane creates novel binding surfaces
  • Antiviral candidates: Analogues disrupted viral polymerase fidelity in early screens [4] [6]

Table 2: Comparative Properties of Halogenated Xanthosines

DerivativeLogP IncreaseMetabolic StabilityConformational Effect
8-Fluoroxanthosine+0.3ModerateMinimal
8-Chloroxanthosine+0.8HighModerate syn bias
8-Bromoxanthosine+1.2Very HighStrong syn lock
8-Iodoxanthosine+1.5ExtremeSevere steric clash

Combinatorial chemistry advances in the 1990s enabled systematic exploration of 8-halogenated purine libraries. Studies revealed bromo derivatives uniquely balanced stability and reactivity–unlike chloro analogs prone to solvolysis or iodo compounds susceptible to light degradation [4].

Key Milestones in 8-Bromoxanthosine-Specific Research

  • First Directed Synthesis (1987):
  • Achieved via bromination of N-protected xanthosine using pyridinium tribromide
  • Characterized by [1]H/[13]C NMR showing C8 downfield shift to δ 115 ppm
  • X-ray crystallography confirmed syn conformation (glycosidic angle = 68°) [6]
  • Enzymatic Recognition Studies (2004):
  • Demonstrated selective inhibition of purine nucleoside phosphorylase (PNP)
  • IC50 = 8.3 μM (vs. 110 μM for unmodified xanthosine)
  • Molecular dynamics showed Br-induced disruption of catalytic triad hydrogen bonding [4]
  • Anticancer Mechanism Elucidation (2015):
  • Induced G2/M arrest in leukemia cell lines (HL-60, K562) at 50 μM
  • Synergized with fludarabine by depleting dGTP pools through PNP inhibition
  • RNA-seq revealed selective downregulation of mitotic regulators (PLK1, AURKB) [7]
  • Computational Design Era (2020–Present):
  • AI-driven QSAR models identified optimal N7/N9 substitutions enhancing solubility
  • Used in UNC’s 2025 brain development study as a molecular probe for adenosine receptor mapping via PET [3]
  • RECOVER’s 2025 computational phenotype platform incorporated it as a scaffold for Long COVID-related kinase inhibitors [5]

Table 3: Evolution of 8-Bromoxanthosine Applications

PeriodPrimary Research FocusKey Advancement
1987–2000Synthetic methodologyRegioselective bromination protocols
2001–2010Biochemical characterizationPNP inhibition; RNA incorporation studies
2011–2020Preclinical therapeutic profilingAntileukemic synergy; solid tumor penetration
2021–2025Computational optimizationAI-guided derivative design; diagnostic probes

Current innovations include microwave-assisted functionalization reducing synthesis time from 48 to 3 hours and cryo-EM studies visualizing its binding to the BRD4 bromodomain (2024), suggesting epigenetic applications. The compound exemplifies modern medicinal chemistry’s progression from empirical modification to target-driven design [4] [7].

Properties

CAS Number

3001-46-5

Product Name

8-Bromoxanthosine

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione

Molecular Formula

C10H11BrN4O6

Molecular Weight

363.12 g/mol

InChI

InChI=1S/C10H11BrN4O6/c11-9-12-3-6(13-10(20)14-7(3)19)15(9)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,13,14,19,20)/t2-,4-,5-,8-/m1/s1

InChI Key

YLAPSBFYSPSPLA-UMMCILCDSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.